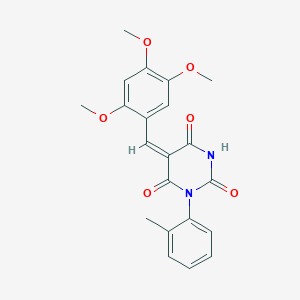![molecular formula C19H22N2O2 B4717016 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide
描述
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC dysregulation has been implicated in numerous diseases, including cancer, diabetes, and Alzheimer's disease. Ro 31-8220 has been extensively studied for its potential therapeutic applications in these diseases.
作用机制
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 binds to the ATP-binding site of PKC, thereby preventing its activation and downstream signaling. PKC inhibition by 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway and the JNK pathway. The exact mechanism of action of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 is still being studied.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC isoforms, including PKCα, PKCβ, PKCδ, PKCε, and PKCζ. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes and diseases. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 may not be effective against all PKC isoforms, and its effects may vary depending on the cell type and experimental conditions.
未来方向
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has several potential future directions for research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220. Another area of interest is the identification of biomarkers that can predict the response to PKC inhibitors in cancer patients. In addition, 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully explore the potential therapeutic applications of 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220.
科学研究应用
2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has been widely used as a research tool to study the role of PKC in various cellular processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide 31-8220 has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative diseases.
属性
IUPAC Name |
2-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)19(22)20-14-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFGNJGKZBJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-dichlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4716933.png)
![3-[(ethoxycarbonyl)oxy]-2-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4716940.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4716941.png)
![2-bromo-4-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B4716943.png)
![methyl 7-cyclopropyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4716946.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4716954.png)
![methyl 2-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4716957.png)
![2-[(2-hydroxyethyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4716969.png)
![2-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4716975.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4717010.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)
![3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4717032.png)